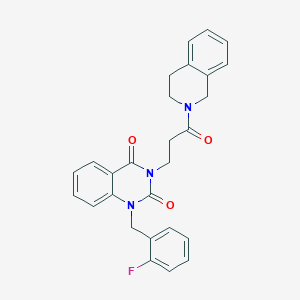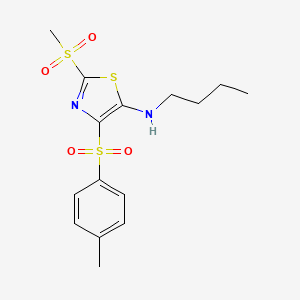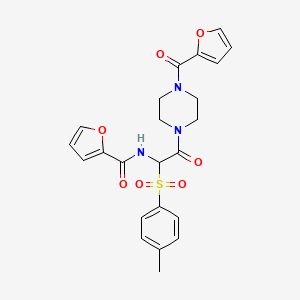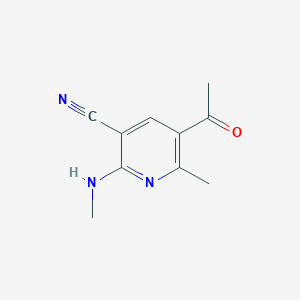![molecular formula C14H13ClN2O3S B2494152 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1043158-73-1](/img/structure/B2494152.png)
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide, also known as CES-2, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various cancer types.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. CAIX plays a critical role in regulating the pH of the tumor microenvironment, and its inhibition by 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide leads to acidification of the tumor microenvironment, resulting in decreased tumor growth and increased sensitivity to chemotherapy.
Effets Biochimiques Et Physiologiques
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been shown to have minimal toxicity and no significant side effects in preclinical studies. In addition, it has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for CAIX, its ability to inhibit tumor growth and induce apoptosis, and its good pharmacokinetic properties. However, the limitations of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high cost and the need for further studies to determine its efficacy and safety in clinical trials.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide and its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to study the efficacy and safety of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in clinical trials for cancer therapy. Additionally, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide could be explored for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitropyridine with 4-aminobenzenesulfonyl chloride, followed by reduction with tin (II) chloride to obtain the intermediate product. The intermediate product is then reacted with ethyl chloroformate to obtain the final product, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been demonstrated to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-21(19,20)12-5-3-11(4-6-12)17-14(18)10-7-8-16-13(15)9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLCQCOKLWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)


![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
